4-Cyano-1H-1,2,3-triazole-5-carboxamide
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Overview
Description
4-Cyano-1H-1,2,3-triazole-5-carboxamide is a nitrogen-rich heterocyclic compound belonging to the triazole family Triazoles are known for their aromaticity and electron-rich nature, making them valuable in various chemical and biological applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-1H-1,2,3-triazole-5-carboxamide typically involves the cyclization of diaminomaleonitrile. One common method is the cyclization reaction of diaminomaleonitrile to form 4,5-dicyano-1,2,3-triazole, which can then be hydrolyzed using hydrochloric acid and acetic acid to yield 4-carboxamide-5-cyano-1,2,3-triazole . The reaction conditions involve mild temperatures and controlled pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The scalability of the synthesis makes it feasible for large-scale production, which is essential for its applications in various industries.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-1H-1,2,3-triazole-5-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the cyano group to an amine group, leading to different functionalized triazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or carboxamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols are used under basic or acidic conditions.
Major Products
Scientific Research Applications
4-Cyano-1H-1,2,3-triazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as an anticancer, antiviral, and antimicrobial agent.
Mechanism of Action
The mechanism of action of 4-Cyano-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s electron-rich triazole ring allows it to form strong interactions with these targets, potentially inhibiting their activity. The cyano and carboxamide groups further enhance its binding affinity and specificity, making it a promising candidate for drug development and other applications.
Comparison with Similar Compounds
Similar Compounds
4,5-Dicyano-1,2,3-triazole: A precursor for various nitrogen-rich derivatives.
4-Carboxamide-5-(1H-tetrazol-5-yl)-1,2,3-triazole: Known for its energetic properties and stability.
3-Cyano-1,2,4-triazole: Used in studies of electrophilicity and reactivity of nitrile-containing compounds.
Uniqueness
4-Cyano-1H-1,2,3-triazole-5-carboxamide stands out due to its unique combination of a cyano group and a carboxamide group on the triazole ring. This combination provides a balance of reactivity and stability, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions and form strong interactions with biological targets further highlights its uniqueness.
Properties
IUPAC Name |
5-cyano-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N5O/c5-1-2-3(4(6)10)8-9-7-2/h(H2,6,10)(H,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMNVVMHCRPLTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=NNN=C1C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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